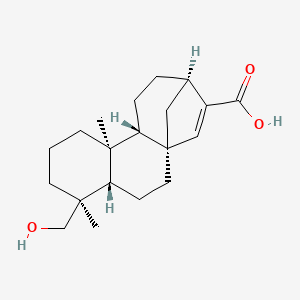

Pseudolaric acid D

Description

Propriétés

IUPAC Name |

(1S,4S,5S,9S,10S,13R)-5-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-14-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-18(12-21)7-3-8-19(2)15(18)6-9-20-10-13(4-5-16(19)20)14(11-20)17(22)23/h11,13,15-16,21H,3-10,12H2,1-2H3,(H,22,23)/t13-,15-,16+,18-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUENWZUJMIZJPA-UBTCDGAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2CCC(C3)C(=C4)C(=O)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C4)C(=O)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Natural Source of Pseudolaric Acid D: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolaric acid D is a diterpenoid natural product that has garnered interest for its potential therapeutic properties, including anti-inflammatory effects. This technical guide provides a comprehensive overview of the natural source of this compound, detailing its isolation, and discussing relevant biosynthetic and signaling pathways. All quantitative data are presented in structured tables, and key experimental protocols are outlined. Visual diagrams generated using Graphviz are provided to illustrate complex biological pathways and experimental workflows.

Natural Source and Quantitative Analysis

This compound is naturally found in the root bark of the golden larch tree, Pseudolarix amabilis (also known as Pseudolarix kaempferi).[1][2] This deciduous conifer is native to eastern China and has been used in traditional Chinese medicine for centuries. The root bark, referred to as "Tu-Jin-Pi," contains a variety of bioactive diterpenoids, including a series of pseudolaric acids (A, B, C, D, E, and their glucosides).[1]

While a precise yield for this compound from the raw plant material is not extensively reported in the available literature, the yields of the more abundant pseudolaric acids A and B can provide an estimate of the general content of these diterpenoids in the plant. The concentration of these compounds can vary based on geographical location, age of the tree, and the time of harvest.

Table 1: Major Pseudolaric Acids from Pseudolarix amabilis

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Bioactivities |

| Pseudolaric acid A | C₂₂H₂₈O₆ | 388.45 | Antifungal, Cytotoxic[3] |

| Pseudolaric acid B | C₂₃H₂₈O₈ | 432.46 | Antifungal, Anti-angiogenic, Cytotoxic |

| Pseudolaric acid C | C₂₂H₂₈O₇ | 404.45 | Antifungal[1] |

| This compound | C₂₂H₃₀O₅ | 374.47 | Anti-inflammatory [2] |

| Pseudolaric acid E | C₂₂H₂₈O₆ | 388.45 | Not extensively studied |

Experimental Protocols: Isolation and Purification

The isolation of this compound from the root bark of Pseudolarix amabilis typically involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol synthesized from methods used for the isolation of various pseudolaric acids.

Extraction

-

Preparation of Plant Material: The air-dried and powdered root bark of Pseudolarix amabilis is used as the starting material.

-

Solvent Extraction: The powdered bark is extracted exhaustively with a suitable organic solvent, such as ethanol or methanol, at room temperature. This process is often repeated multiple times to ensure complete extraction of the secondary metabolites.

-

Concentration: The resulting crude extract is then concentrated under reduced pressure to yield a residue.

Fractionation and Purification

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The diterpenoids, including pseudolaric acids, are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient elution system with a mixture of solvents like hexane and ethyl acetate or chloroform and methanol is used to separate the compounds into different fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the desired pseudolaric acids are further purified by preparative reversed-phase HPLC (RP-HPLC) to yield pure compounds, including this compound.

Table 2: Summary of a General Isolation Protocol

| Step | Procedure | Solvents/Materials | Outcome |

| 1. Extraction | Maceration or Soxhlet extraction of powdered root bark. | Ethanol or Methanol | Crude extract containing a mixture of compounds. |

| 2. Fractionation | Liquid-liquid partitioning of the crude extract. | Petroleum ether, Ethyl acetate, n-Butanol, Water | Separation into fractions with different polarities. |

| 3. Column Chromatography | Separation of the ethyl acetate fraction on a silica gel column. | Hexane-Ethyl Acetate or Chloroform-Methanol gradient | Further separation into multiple fractions. |

| 4. Purification | Preparative RP-HPLC of enriched fractions. | Acetonitrile-Water or Methanol-Water gradient | Isolation of pure this compound. |

Biosynthetic Pathway

The complete biosynthetic pathway of this compound has not been fully elucidated. However, the biosynthesis of the structurally related diterpenoid, Pseudolaric acid B, has been investigated and provides a likely model for the initial steps of this compound biosynthesis. The pathway begins with the universal precursor for diterpenes, geranylgeranyl diphosphate (GGPP).

References

Isolating Pseudolaric Acid D: A Technical Guide for Researchers

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isolation and characterization of Pseudolaric acid D (PAD), a diterpenoid found in the root bark of Pseudolarix kaempferi (Golden Larch). This document details the experimental protocols for extraction, fractionation, and purification of PAD. It also presents key quantitative data and spectroscopic information for its identification and characterization. Furthermore, this guide explores the potential biological activities of PAD, drawing parallels with the more extensively studied Pseudolaric acid B, and visualizes the isolation workflow and a relevant signaling pathway.

Introduction

The Golden Larch (Pseudolarix kaempferi), a deciduous conifer native to China, is a source of a variety of bioactive diterpenoids known as pseudolaric acids.[1][2] Among these, Pseudolaric acid B (PAB) has garnered significant attention for its potent antifungal, anti-angiogenic, and cytotoxic activities.[3][4] This guide focuses on a related compound, this compound (PAD), which has been successfully isolated from the same plant source. While less studied than PAB, the structural similarity of PAD suggests it may possess comparable biological activities, making it a compound of interest for drug discovery and development.

This document serves as a technical resource for researchers aiming to isolate and study this compound. It consolidates the available scientific information to provide a detailed methodology and characterization framework.

Experimental Protocols: Isolation of this compound

The following protocol for the isolation of this compound is based on established methods for the separation of diterpenoic acids from the root bark of Pseudolarix kaempferi.

Plant Material and Extraction

-

Plant Material: The root bark of Pseudolarix kaempferi is collected and air-dried.

-

Extraction: The dried and powdered root bark is extracted with a suitable organic solvent, such as ethanol or a mixture of chloroform and methanol, at room temperature. The extraction is typically repeated multiple times to ensure a comprehensive extraction of the secondary metabolites. The solvent is then evaporated under reduced pressure to yield a crude extract.

Fractionation and Purification

The crude extract, rich in various pseudolaric acids and other compounds, is subjected to a series of chromatographic steps to isolate this compound.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The fraction containing the diterpenoic acids is selected for further purification.

-

Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel. A gradient elution is employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of petroleum ether and ethyl acetate can be used. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound, as identified by TLC, are pooled and further purified by preparative HPLC on a C18 reversed-phase column. A typical mobile phase would be a mixture of methanol and water, often with the addition of a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

The following diagram illustrates the general workflow for the isolation of this compound:

Quantitative Data

Precise yield and purity data for the isolation of this compound are dependent on the specific batch of plant material and the efficiency of the extraction and purification processes. The following table provides a general expectation based on the isolation of similar compounds from Pseudolarix kaempferi.

| Parameter | Value | Method of Determination |

| Yield of Crude Extract | 5-10% (w/w) of dried plant material | Gravimetric |

| Yield of PAD | Variable, typically in the mg range per kg of dried plant material | Gravimetric/HPLC Quantification |

| Purity of Isolated PAD | >95% | HPLC-UV |

Characterization of this compound

The structure of this compound has been elucidated using a combination of spectroscopic techniques.

| Technique | Key Findings |

| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern, confirming the elemental composition. |

| Infrared (IR) Spectroscopy | Reveals the presence of characteristic functional groups such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C). |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Provides information on the number and chemical environment of protons, aiding in the determination of the carbon-hydrogen framework. |

| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Shows the number and types of carbon atoms in the molecule, complementing the ¹H NMR data for complete structural assignment. |

Note: Specific spectral data for this compound can be found in the cited literature, specifically Acta Chimica Sinica, 1989, 47(3):258-261.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, its structural similarity to Pseudolaric acid B suggests it may share similar mechanisms of action. PAB is known to exhibit its anticancer effects by targeting microtubules and modulating various signaling pathways.[4]

One of the key pathways affected by PAB is the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and apoptosis. Inhibition of this pathway by PAB leads to decreased phosphorylation of Akt and mTOR, ultimately promoting apoptosis in cancer cells. It is plausible that PAD exerts similar effects.

The following diagram illustrates the hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by this compound:

Conclusion

This technical guide provides a foundational framework for the isolation, characterization, and potential biological investigation of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further studies are warranted to fully elucidate the biological activities and therapeutic potential of this promising diterpenoid from Pseudolarix kaempferi.

References

- 1. Pseudolaric acids: isolation, bioactivity and synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.polyu.edu.hk [research.polyu.edu.hk]

- 3. Frontiers | A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B [frontiersin.org]

- 4. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Pseudolaric Acid D: A Diterpenoid with Therapeutic Potential in Inflammation and Metabolic Disorders

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Pseudolaric acid D, a diterpenoid first isolated from the root bark of the golden larch tree, Pseudolarix kaempferi, has emerged as a promising natural product with significant therapeutic potential. Traditionally used in Chinese medicine for various ailments, this compound, chemically identified as 18-hydroxy-ent-kaur-15-en-17-oic acid, is now being investigated for its potent anti-inflammatory and lipid-modulating properties. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, detailed experimental protocols for its isolation and characterization, a summary of its biological activities with quantitative data, and an exploration of its molecular mechanisms of action, with a focus on key signaling pathways.

Discovery and Historical Context

The journey of this compound begins with the traditional use of "Tu-Jin-Pi," the root bark of Pseudolarix kaempferi Gordon (Pinaceae), in Chinese folk medicine as an antifungal agent. Scientific investigation into the chemical constituents of this traditional remedy led to the isolation and identification of a series of diterpenoic acids.

The first formal report of this compound was in a 1989 publication in Acta Chimica Sinica. In this study, researchers Pan J.X., Li, Y., et al. detailed the isolation and structure elucidation of two new diterpenoic acids, which they named this compound and Pseudolaric acid E. Through spectroscopic analysis, including Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), they determined the structure of this compound to be 18-hydroxy-ent-kaur-15-en-17-oic acid. This foundational work paved the way for future investigations into its biological activities.

While initial research on pseudolaric acids focused heavily on the more abundant congeners like Pseudolaric acid B for their antifungal and cytotoxic effects, recent studies have brought renewed attention to this compound, particularly for its role in modulating inflammatory and metabolic pathways. A notable study published in 2020 investigated its anti-inflammatory effects in the context of atherosclerosis, highlighting its potential in treating chronic inflammatory diseases.

Physicochemical Properties and Quantitative Data

This compound belongs to the ent-kaurane class of diterpenoids. The following table summarizes its key physicochemical properties and available quantitative biological data.

| Property/Activity | Value/Result | Reference |

| Chemical Name | 18-hydroxy-ent-kaur-15-en-17-oic acid | Pan J.X., et al., 1989 |

| Molecular Formula | C₂₀H₃₀O₃ | Pan J.X., et al., 1989 |

| Molecular Weight | 318.45 g/mol | (Calculated) |

| Cytotoxicity (LNCaP2 cells) | IC₅₀: 17.63 µg/mL | [1][2] |

| Anti-inflammatory Activity | Significantly reduced atherosclerotic lesion areas in ApoE⁻/⁻ mice at 5 mg/kg. | [3] |

| Effect on Pro-inflammatory Cytokines | Evidently reduced the expression of IL-1β and IL-18 in a mouse model of atherosclerosis. | [3] |

| Effect on Immune Cells | Down-regulated the levels of Ly6Chi monocytes and inhibited Neutrophil Extracellular Traps (NETs) formation. | [3] |

| Lipid Metabolism | Significantly improved lipid metabolism in a high-fat diet-fed mouse model. | [3] |

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of this compound from the root bark of Pseudolarix kaempferi, based on typical methods for isolating diterpenoids from this source.

Workflow for the Isolation of this compound

Caption: General workflow for the isolation and purification of this compound.

-

Extraction: The dried and powdered root bark of Pseudolarix kaempferi is extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature for an extended period or under reflux.

-

Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.

-

Solvent Partitioning: The residue is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The diterpenoids, including this compound, are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents, commonly a mixture of petroleum ether and ethyl acetate or chloroform and methanol.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar Rf values.

-

Purification: Fractions containing this compound are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Crystallization: The purified this compound can be crystallized from a suitable solvent system for structural analysis.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carboxyl (-COOH) groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon skeleton and the connectivity of protons and carbons, including 2D NMR techniques like COSY, HSQC, and HMBC for detailed structural assignment.

In Vivo Anti-Atherosclerosis and Anti-inflammatory Assay

The following protocol is based on the study investigating the effects of this compound on atherosclerosis.[3]

Experimental Workflow for In Vivo Atherosclerosis Study

Caption: Workflow for the in vivo evaluation of this compound's anti-atherosclerotic effects.

-

Animal Model: Apolipoprotein E-deficient (ApoE⁻/⁻) mice, a well-established model for studying atherosclerosis, are used.

-

Induction of Atherosclerosis: Mice are fed a high-fat diet to induce the development of atherosclerotic plaques.

-

Treatment: A treatment group receives daily intragastric administration of this compound (e.g., 5 mg/kg body weight) for a specified period (e.g., four weeks). A control group receives a vehicle.

-

Sample Collection and Analysis: At the end of the treatment period, blood and tissue samples (e.g., aorta) are collected.

-

Lipid Profile: Serum levels of total cholesterol, triglycerides, LDL-C, and HDL-C are measured.

-

Atherosclerotic Lesion Analysis: The aorta is stained (e.g., with Oil Red O) to visualize and quantify the area of atherosclerotic lesions.

-

Immunohistochemistry: Aortic sections are analyzed by immunohistochemistry to detect the presence of inflammatory cells and markers.

-

Flow Cytometry: Blood or spleen cells are analyzed by flow cytometry to quantify specific immune cell populations, such as Ly6Chi monocytes.

-

Cytokine Measurement: The expression levels of pro-inflammatory cytokines like IL-1β and IL-18 are measured in tissue or serum using techniques like ELISA or RT-PCR.

-

Mechanism of Action: Signaling Pathways

While the precise molecular targets of this compound are still under investigation, its anti-inflammatory effects are likely mediated through the modulation of key inflammatory signaling pathways. Based on studies of structurally related compounds and the observed effects of this compound, the NF-κB and PPARγ signaling pathways are implicated.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like IL-1β and TNF-α. This compound and related compounds are thought to inhibit this pathway, thereby reducing the production of inflammatory mediators.

Inhibition of NF-κB Signaling by this compound

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Activation of the PPARγ Signaling Pathway

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation. Activation of PPARγ can lead to the downregulation of pro-inflammatory gene expression, in part by antagonizing the activity of transcription factors like NF-κB. Given that this compound improves lipid metabolism, it is plausible that it may act as a PPARγ agonist.

Modulation of PPARγ Signaling by this compound

Caption: Proposed activation of the PPARγ signaling pathway by this compound.

Conclusion and Future Directions

This compound, a diterpenoid from the traditional medicinal plant Pseudolarix kaempferi, has demonstrated significant anti-inflammatory and lipid-modulating effects. Its ability to reduce pro-inflammatory cytokines and improve lipid profiles in preclinical models suggests its potential as a therapeutic lead for a range of disorders, including atherosclerosis and other chronic inflammatory diseases.

Future research should focus on several key areas:

-

Elucidation of Molecular Targets: Identifying the direct molecular targets of this compound will provide a more precise understanding of its mechanism of action.

-

Pharmacokinetic and Toxicological Studies: Comprehensive studies are needed to evaluate the absorption, distribution, metabolism, excretion, and potential toxicity of this compound to support its development as a drug candidate.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could lead to the development of more potent and selective compounds.

-

Clinical Evaluation: Ultimately, well-designed clinical trials will be necessary to determine the safety and efficacy of this compound in human patients.

References

The Biosynthesis of Pseudolaric Acids in Golden Larch: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolaric acids, particularly pseudolaric acid B (PAB), are bioactive diterpenoids isolated from the golden larch tree (Pseudolarix amabilis). Exhibiting potent antifungal, cytotoxic, and anti-proliferative activities, these natural products hold significant promise for therapeutic applications, including oncology. Understanding the biosynthetic pathway of pseudolaric acids is crucial for their sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of pseudolaric acids, detailing the established enzymatic steps, proposing a putative pathway for subsequent transformations, and outlining key experimental methodologies.

Introduction

The golden larch (Pseudolarix amabilis), a deciduous conifer, is a source of a unique class of diterpenoid lactones known as pseudolaric acids. Among these, pseudolaric acid B is the most abundant and has garnered considerable attention for its potent biological activities, including its ability to inhibit tubulin polymerization, a mechanism shared with successful anticancer drugs. The complex structure of pseudolaric acids makes their chemical synthesis challenging and costly. Therefore, elucidating the biosynthetic pathway in the native plant is a critical step towards developing alternative production platforms. This guide synthesizes the current understanding of this pathway, focusing on the enzymatic transformations from the universal diterpene precursor to the complex pseudolaric acid scaffold.

The Initial Committed Step: Formation of Pseudolaratriene

The biosynthesis of all diterpenoids begins with the C20 precursor, geranylgeranyl diphosphate (GGPP). The first committed step in the biosynthesis of pseudolaric acids is the cyclization of GGPP to form the unique 5-7-5 tricyclic diterpene skeleton.

The Key Enzyme: Pseudolaratriene Synthase (PxaTPS8)

Research has identified a monofunctional class I diterpene synthase, pseudolaratriene synthase (PxaTPS8) , as the enzyme responsible for this crucial cyclization step.[1] PxaTPS8 was discovered through transcriptome analysis of the golden larch root, a tissue known to accumulate pseudolaric acids.

The Reaction

PxaTPS8 catalyzes the conversion of the linear precursor GGPP into the tricyclic olefin, pseudolaratriene . This reaction proceeds through a series of carbocation-mediated cyclizations and rearrangements, ultimately forming the characteristic 5-7 fused ring system of the pseudolaric acid backbone. The co-occurrence of PxaTPS8 transcripts, pseudolaratriene, and pseudolaric acid B in golden larch tissues supports the role of pseudolaratriene as the key intermediate in the pathway.[1]

Proposed Subsequent Steps: The Role of Cytochrome P450 Monooxygenases

Following the formation of the pseudolaratriene scaffold, a series of oxidative modifications are required to produce the final pseudolaric acids. While the specific enzymes responsible for these subsequent steps have not yet been functionally characterized in Pseudolarix amabilis, it is highly probable that cytochrome P450 monooxygenases (P450s) are involved. P450s are a large and diverse family of enzymes known to catalyze a wide range of oxidative reactions in terpenoid biosynthesis in plants.

Based on the structure of pseudolaric acid B and the known functions of P450s in other diterpenoid pathways, a putative biosynthetic pathway from pseudolaratriene is proposed below. This proposed pathway involves a series of hydroxylations and subsequent oxidations to form the lactone ring and other functional groups characteristic of pseudolaric acids.

Putative Biosynthetic Pathway from Pseudolaratriene

The following diagram illustrates the known and proposed steps in the biosynthesis of pseudolaric acid B.

Caption: Biosynthetic pathway of Pseudolaric Acid B.

Quantitative Data

Currently, there is a lack of published quantitative data regarding the enzyme kinetics of PxaTPS8 and the subsequent putative P450s, as well as the in planta concentrations of the biosynthetic intermediates. The following tables are provided as a template for how such data could be presented once it becomes available through future research.

Table 1: Hypothetical Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| PxaTPS8 | GGPP | Data not available | Data not available | Data not available |

| Putative P450 1 | Pseudolaratriene | Data not available | Data not available | Data not available |

| Putative P450 2 | Oxidized Intermediate 1 | Data not available | Data not available | Data not available |

Table 2: Hypothetical Metabolite Concentrations in Pseudolarix amabilis Root Tissue

| Metabolite | Concentration (µg/g fresh weight) |

| GGPP | Data not available |

| Pseudolaratriene | Data not available |

| Oxidized Intermediates | Data not available |

| Pseudolaric Acid B | Data not available |

Experimental Protocols

The following sections provide detailed methodologies for key experiments that are crucial for the elucidation of the pseudolaric acid biosynthetic pathway.

Identification of Candidate Genes via Transcriptome Analysis

A key strategy for identifying genes involved in a specific metabolic pathway is through transcriptome analysis of tissues where the target compounds are produced.

Caption: Workflow for identifying candidate P450s.

Protocol:

-

Tissue Collection: Collect fresh root tissue from Pseudolarix amabilis. Immediately freeze in liquid nitrogen and store at -80°C.

-

RNA Extraction: Extract total RNA using a commercially available plant RNA extraction kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

Library Preparation and Sequencing: Construct a cDNA library from the total RNA and perform high-throughput sequencing (e.g., Illumina platform).

-

Transcriptome Assembly: Assemble the sequencing reads into transcripts de novo using software such as Trinity or SOAPdenovo-Trans.

-

Functional Annotation: Annotate the assembled transcripts by performing BLAST searches against public protein databases (e.g., NCBI non-redundant protein database) and domain searches using InterProScan.

-

Co-expression Analysis: Identify transcripts that show a similar expression pattern to PxaTPS8. This can be done by calculating the correlation of expression levels across different tissues or conditions (if available). Transcripts encoding cytochrome P450s that are highly co-expressed with PxaTPS8 are strong candidates for involvement in the subsequent steps of the pathway.

Heterologous Expression and Functional Characterization of PxaTPS8

To confirm the function of a candidate terpene synthase, it is essential to express the protein in a heterologous host and perform in vitro enzyme assays.

Protocol:

-

Gene Cloning: Amplify the full-length coding sequence of PxaTPS8 from golden larch root cDNA and clone it into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

-

Heterologous Expression: Transform the expression construct into a suitable host strain (e.g., E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression according to standard protocols.

-

Protein Purification: Lyse the cells and purify the recombinant PxaTPS8 protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme, GGPP as the substrate, and a suitable buffer with required cofactors (e.g., MgCl₂).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction and extract the products with an organic solvent (e.g., hexane or ethyl acetate).

-

-

Product Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic product by comparing its mass spectrum and retention time with an authentic standard or by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.

Functional Characterization of Candidate Cytochrome P450s

The function of candidate P450s can be determined by co-expressing them with PxaTPS8 in a heterologous host.

Caption: Workflow for P450 functional characterization.

Protocol:

-

Host Strain Engineering: Use a Saccharomyces cerevisiae strain engineered to produce high levels of GGPP.

-

Co-expression: Co-transform the yeast strain with expression vectors containing PxaTPS8 and a candidate P450 gene, along with a cytochrome P450 reductase (CPR) which is essential for P450 activity.

-

Culturing and Induction: Grow the transformed yeast culture and induce gene expression.

-

Metabolite Extraction: After a period of incubation, extract the metabolites from the yeast culture using an appropriate organic solvent.

-

Product Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to detect the formation of new, more polar compounds compared to the pseudolaratriene produced by PxaTPS8 alone. These new compounds are the putative oxidized products of the candidate P450.

Conclusion and Future Perspectives

The discovery of pseudolaratriene synthase (PxaTPS8) has provided the crucial first step in unraveling the biosynthesis of pseudolaric acids. The subsequent oxidative transformations, likely catalyzed by a series of cytochrome P450 monooxygenases, remain to be elucidated. The experimental approaches outlined in this guide, particularly the combination of transcriptome co-expression analysis and heterologous co-expression, provide a clear roadmap for the identification and functional characterization of these missing enzymatic steps. A complete understanding of the pseudolaric acid biosynthetic pathway will not only provide fundamental insights into plant specialized metabolism but will also pave the way for the heterologous production of these valuable medicinal compounds, ensuring a sustainable supply for future drug development and therapeutic applications. Further research should focus on obtaining quantitative kinetic and metabolite data to enable robust metabolic modeling and engineering efforts.

References

The Therapeutic Potential of Pseudolarix Root Bark (Cortex Pseudolaricis): A Technical Guide for Researchers

An In-depth Examination of the Traditional Uses, Phytochemistry, and Pharmacological Properties of Pseudolarix amabilis Root Bark for Modern Drug Development

Abstract

Pseudolarix amabilis (Golden Larch) root bark, known in Traditional Chinese Medicine (TCM) as Tǔ Jīng Pí (土荆皮), has a long history of use, primarily for the topical treatment of fungal skin infections. Modern scientific investigation has not only validated these traditional applications but has also uncovered a wealth of pharmacological activities, including potent cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the traditional uses, chemical constituents, and pharmacological activities of Pseudolarix root bark, with a focus on its bioactive diterpenoids, particularly pseudolaric acid B. Detailed experimental protocols for the extraction, isolation, and biological evaluation of these compounds are presented, alongside quantitative data on their efficacy. Furthermore, key signaling pathways implicated in the anticancer mechanisms of pseudolaric acid B are visually represented to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Traditional Chinese Medicine Perspective

In the framework of Traditional Chinese Medicine, Pseudolarix root bark is categorized as an herb for external application that kills parasites and relieves itching.[1][2][3] Its properties are described as pungent and warm, and it is considered to have a degree of toxicity, hence its traditional restriction to external use.[1][2]

The primary indication for Tǔ Jīng Pí in TCM is for the treatment of various types of tinea (ringworm), including athlete's foot (tinea pedis), jock itch (tinea cruris), and fungal infections of the scalp and body.[1][4][5] It is also employed in the management of other itchy skin conditions like eczema and scabies.[3][4] Traditional preparations often involve soaking the root bark in vinegar or wine, or grinding it into a powder to be applied topically.[1][5] It is also used in combination with other herbs known for their antiparasitic and dampness-drying properties.[1][2]

Phytochemistry: The Bioactive Constituents

The pharmacological activities of Pseudolarix root bark are largely attributed to a group of unique diterpenoids known as pseudolaric acids.[6][7][8] The most abundant and biologically active of these are pseudolaric acid A and, most notably, pseudolaric acid B.

Other compounds isolated from the root bark include additional pseudolaric acid derivatives, phenolic compounds, and tannins. The chemical structures of these compounds have been elucidated through various spectroscopic methods. The focus of much of the current research remains on pseudolaric acid B due to its potent and diverse biological effects.

Pharmacological Activities and Mechanisms of Action

Modern pharmacological studies have revealed that extracts of Pseudolarix root bark and its isolated compounds, particularly pseudolaric acid B, possess a range of significant biological activities.

Antifungal Activity

The traditional use of Pseudolarix root bark for treating fungal infections is strongly supported by scientific evidence. Pseudolaric acid B has been identified as the primary antifungal constituent. It has demonstrated potent activity against a variety of fungi, including dermatophytes like Trichophyton and Microsporum species, which are common causes of skin infections, as well as yeasts such as Candida species. The antifungal efficacy of pseudolaric acid B has been shown to be comparable to that of conventional antifungal drugs like amphotericin B in some studies.

Anticancer Activity

A significant body of research has focused on the cytotoxic and antitumor properties of pseudolaric acid B. It has been shown to inhibit the proliferation of a wide range of cancer cell lines in vitro and suppress tumor growth in vivo.[5] The mechanisms underlying its anticancer effects are multifaceted and involve the induction of cell cycle arrest and apoptosis.

Pseudolaric acid B consistently induces cell cycle arrest at the G2/M transition phase in various cancer cell lines.[3] This prevents cancer cells from proceeding through mitosis and cell division. The mechanism of this cell cycle arrest is linked to the disruption of microtubule dynamics. Pseudolaric acid B acts as a microtubule-destabilizing agent, inhibiting the polymerization of tubulin and leading to the disassembly of the mitotic spindle. This disruption activates cell cycle checkpoints, leading to arrest. Key regulatory proteins involved in this process include the downregulation of Cyclin B1 and CDK1.

Following G2/M arrest, pseudolaric acid B triggers programmed cell death, or apoptosis, in cancer cells.[4] This is mediated through multiple signaling pathways:

-

The Intrinsic (Mitochondrial) Pathway: Pseudolaric acid B has been shown to induce the mitochondrial apoptosis pathway. This involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax.[4] This shift in the Bcl-2/Bax ratio leads to the loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and the executioner caspase-3.

-

The Extrinsic (Death Receptor) Pathway: Some studies have indicated the involvement of the extrinsic pathway. For instance, pseudolaric acid B can increase the expression of Death Receptor 5 (DR5), leading to the activation of caspase-8.[2]

-

Involvement of Other Signaling Pathways: The pro-apoptotic effects of pseudolaric acid B are also linked to the modulation of other critical signaling pathways. It has been shown to inhibit the PI3K/AKT/mTOR pathway, which is crucial for cancer cell survival and proliferation. Additionally, the activation of stress-related pathways, such as the JNK signaling pathway, has been implicated in pseudolaric acid B-induced apoptosis.[4]

Quantitative Data

The following tables summarize the quantitative data on the biological activities of pseudolaric acid B from various studies.

Table 1: Antifungal Activity of Pseudolaric Acid B

| Fungal Species | Assay | EC50 / MIC (µg/mL) | Reference |

| Colletotrichum gloeosporioides | Mycelial Growth Inhibition | 1.07 | |

| Trichophyton mentagrophytes | MIC | Comparable to Amphotericin B | |

| Microsporum gypseum | MIC | Comparable to Amphotericin B | |

| Candida spp. | MIC | Comparable to Amphotericin B |

Table 2: In Vitro Cytotoxicity of Pseudolaric Acid B against Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Incubation Time (h) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | CCK-8 | 19.3 | 24 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | CCK-8 | 8.3 | 48 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | CCK-8 | 5.76 | 72 | |

| DU145 | Hormone-Refractory Prostate Cancer | CCK-8 / Clonogenic | 0.89 ± 0.18 / 0.76 ± 0.15 | 48 | |

| Various Cancer Cell Lines | Multiple | MTT | 0.17 - 5.20 | Not Specified | [5] |

| HKC (Normal Kidney Cells) | Normal | MTT | 5.77 | Not Specified | [5] |

Table 3: In Vivo Antitumor Efficacy of Pseudolaric Acid B

| Tumor Model | Administration Route | Dosage | Treatment Duration | Tumor Growth Inhibition Rate (%) | Reference |

| Hepatocarcinoma 22 (H22) Xenograft | Intraperitoneal | 30 mg/kg/day | 10 days | 14.4 | [5] |

| Hepatocarcinoma 22 (H22) Xenograft | Intraperitoneal | 60 mg/kg/day | 10 days | 40.1 | [5] |

| Lewis Lung Cancer Xenograft | Intraperitoneal | 30 mg/kg/day | 10 days | 39.1 | [5] |

| Lewis Lung Cancer Xenograft | Intraperitoneal | 60 mg/kg/day | 10 days | 47.0 | [5] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of compounds from Pseudolarix root bark.

Extraction and Isolation of Pseudolaric Acids

This protocol is a representative method compiled from various sources describing the isolation of pseudolaric acids.

-

Preparation of Plant Material: Air-dried root bark of Pseudolarix amabilis is coarsely powdered.

-

Solvent Extraction: The powdered bark is extracted exhaustively with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude ethanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on polarity. The ethyl acetate fraction typically contains the highest concentration of pseudolaric acids.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient elution system of hexane-ethyl acetate is commonly used, with the polarity gradually increasing. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing pseudolaric acids are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure compounds like pseudolaric acid A and B.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on standardized methods for antifungal susceptibility testing.

-

Fungal Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension is prepared in sterile saline and adjusted to a concentration of 0.5 McFarland standard.

-

Drug Dilution: A stock solution of the test compound (e.g., pseudolaric acid B) is prepared in a suitable solvent like DMSO. Serial two-fold dilutions are made in RPMI 1640 medium in a 96-well microtiter plate.

-

Inoculation: The fungal inoculum is further diluted in RPMI 1640 medium and added to each well of the microtiter plate, resulting in a final fungal concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Controls: Positive (fungi with no drug) and negative (medium only) controls are included. A standard antifungal drug (e.g., amphotericin B or fluconazole) is used as a reference.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., pseudolaric acid B) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Calculation of IC50: The cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound at the desired concentrations for a specified time.

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: 400 µL of 1X binding buffer is added to each sample, and the cells are analyzed by flow cytometry within one hour. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key mechanisms and processes.

Conclusion and Future Directions

Pseudolarix root bark and its primary bioactive constituent, pseudolaric acid B, represent a promising area for the development of novel therapeutics. The strong correlation between its traditional use as an antifungal agent and its scientifically validated in vitro and in vivo efficacy underscores the value of ethnobotanical knowledge in modern drug discovery. The potent cytotoxic effects of pseudolaric acid B against a broad spectrum of cancer cells, coupled with its unique mechanism of action as a microtubule-destabilizing agent, position it as a compelling candidate for further preclinical and clinical investigation.

Future research should focus on several key areas. The optimization of extraction and purification methods to improve the yield of pseudolaric acid B is crucial for its large-scale production. Further elucidation of the specific molecular targets and signaling pathways involved in its antifungal and anticancer activities will aid in the rational design of more potent and selective derivatives. In vivo studies to assess the pharmacokinetics, pharmacodynamics, and safety profile of pseudolaric acid B are essential next steps. Additionally, exploring synergistic combinations with existing antifungal or chemotherapeutic agents could lead to more effective treatment strategies. The comprehensive data and protocols presented in this guide aim to provide a solid foundation for researchers to advance the scientific understanding and therapeutic application of this valuable traditional medicine.

References

- 1. Cortex pseudolaricis Extract | Fungal inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. Bioassay-Guided Fractionation Networking for Discovery of Biofungicides from Cultivated Salvia canariensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolite Profiling and Bioassay-Guided Fractionation of Zataria multiflora Boiss. Hydroethanolic Leaf Extracts for Identification of Broad-Spectrum Pre and Postharvest Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pseudolaric acids: isolation, bioactivity and synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ACG Publications - Protein Tyrosine Phosphatase 1B Inhibitors from the Root Bark Pseudolarix amabilis (Nelson) Rehd. (Pinaceae) [acgpubs.org]

- 6. Five new diterpenoids from Pseudolarix kaempferi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formal Synthesis of Pseudolaric Acid B - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 8. The Trost Synthesis of (-)-Pseudolaric Acid B [organic-chemistry.org]

A Comprehensive Review of the Biological Activities of Pseudolaric Acid D

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pseudolaric acid D (PLAD) is a diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. This natural product, along with its more extensively studied analogue Pseudolaric acid B (PAB), has garnered significant interest in the scientific community for its diverse and potent biological activities. This technical guide provides a detailed overview of the known biological functions of this compound, with a focus on its anti-inflammatory, anticancer, and antifungal properties. Where data for PLAD is limited, relevant findings for PAB are included to provide a broader context of the potential activities of this class of compounds.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects, particularly in the context of atherosclerosis, a chronic inflammatory disease.[1] Studies have shown that PLAD can modulate immune responses and reduce the expression of pro-inflammatory cytokines.

Key Findings:

-

In a mouse model of atherosclerosis, PLAD administration significantly improved lipid metabolism and reduced the area of atherosclerotic lesions.[1][2]

-

PLAD was found to decrease the levels of Ly6Chi monocytes and neutrophil extracellular traps (NETs), both of which are involved in the inflammatory cascade of atherosclerosis.[1]

-

The expression of pro-inflammatory cytokines IL-1β and IL-18 was markedly reduced by PLAD treatment.[1]

These findings suggest that this compound may be a promising therapeutic candidate for the treatment of atherosclerosis and other inflammation-related diseases.[1] The anti-inflammatory effects of the closely related PAB have also been documented, with studies showing its ability to inhibit the NF-κB and p38-MAPK signaling pathways.[3][4][5]

Anticancer Activity

While much of the anticancer research in this family of compounds has focused on Pseudolaric acid B, the findings provide valuable insights into the potential mechanisms of this compound. PAB has been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines.[6][7][8]

Key Mechanisms of Action (primarily from PAB studies):

-

Cell Cycle Arrest: PAB induces G2/M phase cell cycle arrest in tumor cells, a critical step in inhibiting cell proliferation.[6][8][9] This is often accompanied by the downregulation of key cell cycle proteins such as CDK1 and cyclin B1.[6]

-

Induction of Apoptosis: PAB triggers apoptosis through multiple pathways. This includes the mitochondrial (intrinsic) pathway, characterized by the release of cytochrome c and activation of caspases, and the extrinsic pathway involving death receptors like DR5.[6][7][10]

-

Inhibition of Signaling Pathways: PAB has been shown to inhibit several carcinogenic signaling pathways, including PI3K/AKT/mTOR, STAT3, ERK1/2, and GSK-3β/β-catenin.[6][11]

-

Microtubule Destabilization: PAB acts as a microtubule-destabilizing agent, disrupting the formation of the mitotic spindle and leading to mitotic arrest.[7]

The IC50 values for PAB against various cancer cell lines have been reported to range from 0.17 to 5.20 µmol/L.[8]

Antifungal Activity

The root bark of Pseudolarix kaempferi has been used in traditional Chinese medicine for centuries to treat fungal skin infections.[3][10] Both Pseudolaric acid A (PAA) and Pseudolaric acid B (PAB) have been identified as major antifungal components.[12][13]

Key Findings:

-

PAB exhibits broad-spectrum antifungal activity, including against fluconazole-resistant strains of Candida tropicalis.[14]

-

The median MIC values for PAB against C. tropicalis isolates range from 8 to 16 µg/mL.[14]

-

PAB has also shown efficacy against Aspergillus fumigatus, a common cause of fungal keratitis, by inhibiting its growth and biofilm formation.[15][16]

-

Pseudolaric acid A has also demonstrated antifungal effects against non-albicans Candida species, with MICs ranging from 8 to 128 µg/mL.[17][18][19]

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of Pseudolaric acids.

Table 1: Anticancer Activity of Pseudolaric Acid B

| Cell Line | Cancer Type | IC50 (µmol/L) | Reference |

| Various | Multiple | 0.17 - 5.20 | [8] |

| HKC (normal) | Kidney | 5.77 | [8] |

Table 2: Antifungal Activity of Pseudolaric Acids

| Compound | Fungal Species | MIC Range (µg/mL) | Reference |

| Pseudolaric Acid B | Candida tropicalis | 8 - 16 | [14] |

| Pseudolaric Acid A | Candida (non-albicans) | 8 - 128 | [17][18][19] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are summaries of methodologies used in key studies on Pseudolaric acids.

Atherosclerosis Mouse Model (for PLAD)

-

Animal Model: ApoE-/- mice were fed a high-fat diet to induce atherosclerosis.

-

Treatment: this compound was administered intragastrically at a dose of 5 mg/kg for four weeks.

-

Analysis: Lipid metabolism was assessed, and atherosclerotic lesion areas and vascular wall changes were evaluated. Inflammatory markers such as Ly6Chi monocytes, NETs, IL-1β, and IL-18 were quantified.[1]

Cell Viability and Apoptosis Assays (for PAB)

-

Cell Lines: Various cancer cell lines (e.g., MDA-MB-231, HN22) were used.

-

Cell Viability: Cell Counting Kit-8 (CCK-8), EdU, and colony formation assays were employed to assess the inhibitory effect of PAB on cell proliferation.[6]

-

Apoptosis Detection: Apoptosis was quantified using Annexin V-FITC/PI staining followed by flow cytometry. The activation of caspases and cleavage of PARP were analyzed by Western blotting.[6][10]

Antifungal Susceptibility Testing

-

Method: Broth microdilution method was used to determine the minimum inhibitory concentration (MIC) of Pseudolaric acids against various fungal isolates.

-

Checkerboard Assay: To assess synergistic effects with other antifungal agents like fluconazole, a checkerboard microdilution assay was performed.[14][17]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows associated with the biological activities of Pseudolaric acids.

Caption: PLAD's anti-inflammatory effect on atherosclerosis.

Caption: PAB's pro-apoptotic mechanism via PI3K/AKT/mTOR.

Caption: Workflow for determining antifungal activity.

References

- 1. The anti-inflammatory effects of Pseudorlaric acid D on atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B [frontiersin.org]

- 4. [Inhibitory effects of pseudolaric acid B on inflammatory response and M1 phenotype polarization in RAW264.7 macrophages induced by lipopolysaccharide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pseudolaric acid B inhibits T-cell mediated immune response in vivo via p38MAPK signal cascades and PPARγ activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pseudolaric acid B induces apoptosis associated with the mitochondrial and PI3K/AKT/mTOR pathways in triple‑negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pseudolaric Acid B Induces Growth Inhibition and Caspase-Dependent Apoptosis on Head and Neck Cancer Cell lines through Death Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pseudolaric acid B exhibits anti-cancer activity on human hepatocellular carcinoma through inhibition of multiple carcinogenic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pseudolaric acids: isolation, bioactivity and synthetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.polyu.edu.hk [research.polyu.edu.hk]

- 14. Synergistic Effect of Pseudolaric Acid B with Fluconazole Against Resistant Isolates and Biofilm of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Pseudolaric Acid B Ameliorates Fungal Keratitis Progression by Suppressing Inflammation and Reducing Fungal Load - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pseudolaric Acid A: A Promising Antifungal Agent Against Prevalent Non- albicans Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Pseudolaric Acid A: A Promising Antifungal Agent Against Prevalent Non-albicans Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Pseudolaric Acid D on Lipid Metabolism and Atherosclerosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atherosclerosis, a chronic inflammatory disease driven by dyslipidemia, remains a leading cause of cardiovascular events worldwide. The accumulation of lipids within the arterial wall initiates a cascade of events, including inflammation and the formation of atherosclerotic plaques. Pseudolaric acid D (PLAD), a diterpenoid derived from the root bark of Pseudolarix kaempferi, has emerged as a promising natural compound with potential therapeutic effects on metabolic diseases. This technical guide provides an in-depth analysis of the current understanding of PLAD's impact on lipid metabolism and atherosclerosis, focusing on its proposed mechanism of action through the AMP-activated protein kinase (AMPK) and sterol regulatory element-binding protein 2 (SREBP-2) signaling axis. This document summarizes key quantitative data from in vivo studies, details relevant experimental protocols, and visualizes the core signaling pathway to support further research and drug development efforts.

Introduction to this compound and Atherosclerosis

Atherosclerosis is characterized by the buildup of cholesterol-rich plaques in the arteries.[1] A key initiating event is the deposition and modification of low-density lipoprotein (LDL) in the arterial intima, which triggers an inflammatory response and the formation of lipid-laden foam cells, a hallmark of the disease.[1][2] The regulation of cholesterol homeostasis is a critical therapeutic target. This process is primarily controlled by the SREBP family of transcription factors, particularly SREBP-2, which governs the expression of genes involved in cholesterol synthesis and uptake, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR) and the low-density lipoprotein receptor (LDLR).[3][4]

This compound (PLAD) is a major bioactive component of the golden larch tree, used in traditional medicine.[5] Recent studies have indicated that PLAD can significantly ameliorate dyslipidemia and reduce the development of atherosclerotic lesions, suggesting its potential as a novel therapeutic agent.[5][6] This guide explores the molecular mechanisms underpinning these effects.

Proposed Mechanism of Action: The AMPK/SREBP-2 Signaling Pathway

While direct evidence for this compound is still emerging, studies on the closely related compound Pseudolaric acid B (PAB) and the known functions of key metabolic regulators point to a likely mechanism involving the activation of AMPK. PAB has been shown to activate AMPK, a central energy sensor in cells. Activated AMPK works to restore energy balance by inhibiting anabolic pathways, such as lipid synthesis, and promoting catabolic processes.[7]

One of the critical downstream targets of AMPK is SREBP-2.[7] AMPK can phosphorylate and inhibit the proteolytic cleavage and nuclear translocation of SREBP-2.[7][8] This inhibition prevents SREBP-2 from activating its target genes, including HMGCR (the rate-limiting enzyme in cholesterol synthesis) and LDLR (which mediates the uptake of cholesterol from circulation).[2] By suppressing the SREBP-2 pathway, PLAD can theoretically decrease endogenous cholesterol production and modulate its cellular uptake, thereby lowering overall lipid levels and mitigating the progression of atherosclerosis.

Signaling Pathway Diagram

In Vivo Efficacy of this compound

Animal studies using Apolipoprotein E-deficient (ApoE-/-) mice, a standard model for atherosclerosis research, have demonstrated the potent effects of PLAD.[5] Administration of PLAD has been shown to significantly improve lipid profiles and reduce atherosclerotic plaque formation.[5][6]

Data Presentation

Table 1: Effect of this compound on Serum Lipid Levels in High-Fat Diet-Fed ApoE-/- Mice

| Parameter | Control Group (High-Fat Diet) | PLAD-Treated Group (5 mg/kg) | Outcome | Reference |

| Total Cholesterol (TC) | Elevated | Significantly Reduced | Hypocholesterolemic Effect | [5][6] |

| Triglycerides (TG) | Elevated | Significantly Reduced | Hypolipidemic Effect | [5][6] |

| Low-Density Lipoprotein (LDL-C) | Elevated | Significantly Reduced | Hypocholesterolemic Effect | [5][6] |

| High-Density Lipoprotein (HDL-C) | Reduced | No Significant Change Reported | - | [5][6] |

Table 2: Effect of this compound on Atherosclerotic Lesion Development in ApoE-/- Mice

| Parameter | Control Group (High-Fat Diet) | PLAD-Treated Group (5 mg/kg) | Outcome | Reference |

| Aortic Plaque Area | Extensive Lesion Formation | Significantly Decreased | Anti-Atherosclerotic Effect | [5][6] |

| Lipid Accumulation (Aortic Sinus) | High | Significantly Reduced | Inhibition of Foam Cell Formation | [5][6] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments used to evaluate the effects of PLAD on lipid metabolism and atherosclerosis.

In Vivo Atherosclerosis Mouse Model

This protocol outlines the workflow for inducing atherosclerosis in mice and assessing the therapeutic efficacy of PLAD.

Oil Red O Staining for Aortic Lesion Quantification

Oil Red O is a lysochrome diazo dye used for staining neutral triglycerides and lipids in tissue sections, allowing for the visualization and quantification of atherosclerotic plaques.

Materials:

-

Aortic tissue fixed in 4% paraformaldehyde.

-

Optimal Cutting Temperature (OCT) compound.

-

Oil Red O stock solution (0.5g in 100mL isopropanol).

-

Oil Red O working solution (30mL stock + 20mL ddH2O, filtered).

-

78% Methanol.

-

Phosphate-Buffered Saline (PBS).

-

Mounting medium.

Protocol:

-

Tissue Preparation: Embed the aortic root in OCT compound and freeze. Cut serial cryosections (5-10 µm thick) and mount them on glass slides.

-

Staining Procedure: a. Wash slides with distilled water, then briefly rinse with 78% methanol.[1] b. Incubate sections with the freshly prepared Oil Red O working solution for 50-60 minutes at room temperature in a dark, humidified chamber.[1] c. Wash twice with 78% methanol for 5 minutes each to remove excess stain.[1] d. Rinse thoroughly with PBS. e. Counterstain nuclei with hematoxylin (optional). f. Mount coverslips using an aqueous mounting medium.

-

Image Analysis: a. Capture bright-field images of the stained aortic sinus sections using a microscope. b. Use image analysis software (e.g., ImageJ) to quantify the total area of the aortic sinus and the area positively stained with Oil Red O.[1] c. Express the lesion area as a percentage of the total cross-sectional area of the vessel.

Western Blot for Phosphorylated AMPK (p-AMPK)

This protocol is designed to detect the activated, phosphorylated form of AMPK, a key step in the proposed signaling cascade.

Materials:

-

Aortic tissue or cell lysates.

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

Laemmli sample buffer.

-

SDS-polyacrylamide gels.

-

PVDF membrane.

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary antibody: Rabbit anti-phospho-AMPKα (Thr172).

-

Primary antibody: Rabbit anti-total-AMPKα (for loading control).

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

Protocol:

-

Sample Preparation: a. Homogenize aortic tissue or lyse cells in ice-cold RIPA buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.[9] b. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant. c. Determine protein concentration using a BCA assay. d. Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.[9]

-

Gel Electrophoresis and Transfer: a. Separate proteins on a 10% SDS-PAGE gel. b. Transfer proteins to a PVDF membrane.

-

Antibody Incubation and Detection: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary anti-p-AMPK antibody (diluted in 5% BSA/TBST) overnight at 4°C.[9] c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash three times with TBST. f. Apply ECL substrate and visualize bands using a chemiluminescence imaging system.[9]

-

Normalization: a. Strip the membrane and re-probe with an antibody for total AMPK to normalize for protein loading.[9]

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent modulator of lipid metabolism with significant anti-atherosclerotic properties. The proposed mechanism, centered on the activation of AMPK and subsequent inhibition of the SREBP-2 pathway, provides a compelling framework for its therapeutic action. The quantitative data from in vivo models robustly support its efficacy in reducing hyperlipidemia and plaque burden.

Future research should focus on definitively confirming the direct interaction between PLAD and AMPK. Further studies are also needed to elucidate the expression levels of SREBP-2, HMGCR, and LDLR in response to PLAD treatment to fully validate the proposed signaling cascade. The detailed protocols provided herein offer a standardized approach for these future investigations. With its potent effects on key metabolic pathways, this compound represents a highly promising candidate for the development of novel therapies to combat atherosclerosis and related cardiovascular diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic targets of hypercholesterolemia: HMGCR and LDLR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of atherosclerosis in LDL receptor knockout mice: macrophage accumulation correlates with rapid and sustained expression of aortic MCP-1/JE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pseudolaric Acid B Alleviates Non-alcoholic Fatty Liver Disease by Targeting PPARα to Regulate Lipid Metabolism and Promote Mitochondrial Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The anti-inflammatory effects of Pseudorlaric acid D on atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pseudolaric acid B triggers cell apoptosis by activating AMPK/JNK/DRP1/mitochondrial fission pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AMPK activation enhances the anti-atherogenic effects of high density lipoproteins in apoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gut microbiota-based metabolism contributes to the protection of pseudolaric acid B against MAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Screening of Pseudolaric Acid D on Cancer Cell Lines: A Technical Guide

Disclaimer: Extensive literature searches for "Pseudolaric acid D" yielded minimal results regarding its cytotoxic properties. The vast majority of research has been conducted on Pseudolaric acid B (PAB) , a closely related diterpenoid isolated from the root bark of Pseudolarix kaempferi. This guide will therefore focus on the well-documented cytotoxic effects of Pseudolaric acid B as a proxy, providing a comprehensive overview of its activity against various cancer cell lines. It is presumed that the methodologies and observed mechanisms may share similarities with those of this compound.

Introduction

Pseudolaric acid B (PAB) is a natural compound that has demonstrated significant anti-proliferative and apoptotic activities in a wide range of cancer cell lines.[1][2][3] Its cytotoxic effects are largely attributed to its ability to disrupt microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[4][5] This technical guide provides a summary of the preliminary cytotoxicity data of PAB on various cancer cell lines, detailed experimental protocols for key assays, and a visual representation of the signaling pathways involved in its mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic activity of Pseudolaric acid B is typically quantified by determining its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The IC50 values for PAB have been determined in numerous cancer cell lines, demonstrating its broad-spectrum anti-cancer potential.

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Assay Method | Reference |

| Hepatocellular Carcinoma | HepG2 | 1.58 | Not Specified | Sulforhodamine B | [6] |

| SK-Hep-1 | 1.90 | Not Specified | Sulforhodamine B | [6] | |

| Huh-7 | 2.06 | Not Specified | Sulforhodamine B | [6] | |

| Head and Neck Cancer | HN22 | ~0.7 | 24 | Trypan Blue Exclusion | [2] |

| Prostate Cancer | DU145 | 0.89 ± 0.18 | 48 | CCK-8 | [7] |

| Various Cancers | Various | 0.17 - 5.20 | Not Specified | MTT | [7] |

Note: IC50 values can vary depending on the specific experimental conditions, including the assay method, exposure time, and cell density.

Experimental Protocols

Cell Culture and PAB Treatment

-

Cell Line Maintenance: Cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Pseudolaric Acid B Preparation: A stock solution of PAB is prepared by dissolving it in dimethyl sulfoxide (DMSO). The stock solution is then diluted with culture medium to the desired final concentrations for treatment. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of PAB or the vehicle control. The cells are then incubated for the specified duration of the experiment.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.

-

Treatment: Treat the cells with varying concentrations of PAB for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Collection: Following treatment with PAB, collect both adherent and floating cells.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Western Blotting

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: After PAB treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, p-STAT3, p-ERK, p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing cytotoxicity and the key signaling pathways modulated by Pseudolaric acid B.

Caption: Experimental workflow for cytotoxicity screening of PAB.

Caption: PAB-induced apoptosis signaling pathways.

Caption: PAB-induced G2/M cell cycle arrest.

Mechanism of Action

Pseudolaric acid B exerts its cytotoxic effects through a multi-faceted mechanism primarily centered on the disruption of microtubule dynamics. This leads to a cascade of cellular events culminating in apoptosis.

-

Microtubule Destabilization: PAB binds to tubulin, inhibiting its polymerization into microtubules.[4] This disruption of the microtubule network is critical for several cellular processes, most notably mitotic spindle formation during cell division.[4]

-

Cell Cycle Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle at the G2/M phase.[4][8] Prolonged arrest at this stage triggers the apoptotic machinery.

-

Induction of Apoptosis: PAB induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-